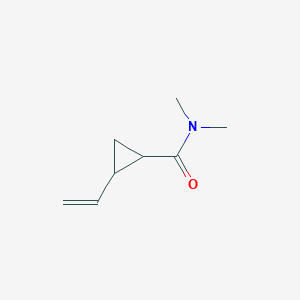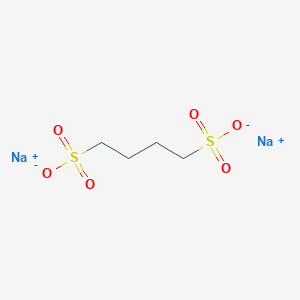
3,5-Dichloro-2-hydrazinylpyridine
Vue d'ensemble
Description
"3,5-Dichloro-2-hydrazinylpyridine" is a chemical compound that has attracted interest due to its potential applications in various fields of chemistry. It is a derivative of pyridine, modified by the introduction of hydrazinyl groups and chlorine atoms at specific positions on the pyridine ring. This modification imparts unique chemical and physical properties to the compound, making it a subject of study for its reactivity, synthesis, and potential applications.
Synthesis Analysis
The synthesis of derivatives similar to "3,5-Dichloro-2-hydrazinylpyridine" involves multiple steps, including substitution, diazotization, and electrophilic substitution reactions. For instance, 2,3-Dichloropyridine can be synthesized from 3-aminopyridine through these steps, and then reacted with hydrazine to yield 3-chloro-2-hydrazinopyridine, demonstrating the type of chemical transformations applicable to generating such compounds (Zhang Zhong-tao, 2011).
Molecular Structure Analysis
The structure of related compounds has been extensively studied using techniques such as X-ray diffraction, revealing insights into their molecular geometry, bond lengths, angles, and overall molecular architecture. These structural analyses are crucial for understanding the reactivity and properties of these compounds (V. Kartsev et al., 1994).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitution reactions, which are fundamental to further modifying the compound or synthesizing new derivatives. The presence of the hydrazinyl group and chlorine atoms significantly influences their reactivity, making them suitable for a range of chemical transformations (Z. A. Bomika et al., 1976).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for understanding the behavior of "3,5-Dichloro-2-hydrazinylpyridine" under different conditions. These properties are influenced by the molecular structure and the nature of substituents on the pyridine ring (S. Shishkina et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the applications and usefulness of "3,5-Dichloro-2-hydrazinylpyridine" in synthesis and other chemical processes. The introduction of electronegative chlorine atoms and a nucleophilic hydrazinyl group into the pyridine ring alters these properties significantly (N. Devika et al., 2015).
Applications De Recherche Scientifique
Catalysis and Electrochemistry : A study by Wright et al. (2012) discusses the use of 3,5-Diferrocenylpyridine, a related compound, in catalysis and electrochemistry. This compound shows potential for electronic communication in its palladium complex, indicating its usefulness in these fields (Wright et al., 2012).
Biological Activity : Shishkina et al. (2020) found that a compound similar to 3,5-Dichloro-2-hydrazinylpyridine, namely 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, exhibited stability and a high density in its triclinic form, suggesting potential biological activity (Shishkina et al., 2020).
Synthesis of Hydrazinopyridines : Bomika et al. (1976) reported that 2-chloro-3-cyanopyridines can react with hydrazine hydrate to produce hydrazinopyridines, indicating a method for synthesizing compounds related to 3,5-Dichloro-2-hydrazinylpyridine (Bomika et al., 1976).
Pharmaceutical Applications : Ekar and Kranjc (2020) presented an efficient and environmentally friendly method for synthesizing substituted hydrazinylpyridines, with potential applications in pharmaceuticals due to the possibility of reaching 100% atomic efficiency (Ekar & Kranjc, 2020).
Antimicrobial and Antifungal Properties : Sayed et al. (2003) demonstrated that certain heterocyclic compounds prepared using 3,5-Dichloro-2-hydrazinylpyridine exhibited antimicrobial and antifungal properties (Sayed et al., 2003).
Propriétés
IUPAC Name |
(3,5-dichloropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHZCBPODAZZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344989 | |
| Record name | 3,5-dichloro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-hydrazinylpyridine | |
CAS RN |
104408-23-3 | |
| Record name | 3,5-dichloro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-2-hydrazinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














